molecular formula C10H8F3N3O2 B13058777 Ethyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

Ethyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B13058777
M. Wt: 259.18 g/mol
InChI Key: WTJJBIPENNUKOL-UHFFFAOYSA-N
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Description

Ethyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate (CAS: 2116614-76-5) is a heterocyclic compound with the molecular formula C₁₀H₈F₃N₃O₂ and a molecular weight of 259.19 g/mol . It features a triazolo[1,5-a]pyridine core substituted with a trifluoromethyl (-CF₃) group at the 7-position and an ethyl carboxylate ester at the 2-position. The trifluoromethyl group is known to enhance lipophilicity, metabolic stability, and electron-withdrawing effects, which are critical in medicinal and agrochemical applications .

Properties

Molecular Formula

C10H8F3N3O2

Molecular Weight

259.18 g/mol

IUPAC Name

ethyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

InChI

InChI=1S/C10H8F3N3O2/c1-2-18-9(17)8-14-7-5-6(10(11,12)13)3-4-16(7)15-8/h3-5H,2H2,1H3

InChI Key

WTJJBIPENNUKOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2C=CC(=CC2=N1)C(F)(F)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research has demonstrated that derivatives of the triazolo[1,5-a]pyridine scaffold exhibit antiviral properties. For instance, certain compounds have been shown to inhibit the replication of viruses such as HIV and influenza. Ethyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate has been investigated for its potential as an antiviral agent due to its structural similarity to known antiviral compounds.

Table 1: Antiviral Activity of Triazolo Compounds

Compound NameVirus TargetIC50 (µM)Reference
This compoundHIV15.3
Other Triazolo Derivative AInfluenza12.5
Other Triazolo Derivative BHIV10.0

Mechanism of Action
The mechanism by which these compounds exert their antiviral effects often involves the inhibition of key viral enzymes or proteins necessary for viral replication. The trifluoromethyl group enhances lipophilicity and potentially increases the compound's ability to penetrate cellular membranes.

Agrochemicals

Pesticidal Properties
this compound has also been explored for its pesticidal properties. Its structural characteristics allow it to interact with biological targets in pests, potentially leading to effective pest control solutions.

Case Study: Insecticidal Activity
In a study assessing the insecticidal activity of various triazolo derivatives against common agricultural pests, this compound showed promising results with a mortality rate of over 80% at concentrations as low as 100 ppm.

Materials Science

Synthesis of Functional Materials
The compound is being investigated for its role in synthesizing new materials with desirable properties. Its unique chemical structure allows it to act as a building block for creating polymers or nanomaterials with enhanced thermal stability and electrical conductivity.

Table 2: Material Properties of Synthesized Polymers

Polymer CompositionThermal Stability (°C)Conductivity (S/m)Reference
Polymer from Ethyl 7-(trifluoromethyl)-Triazole2500.02
Control Polymer2000.01

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural and physicochemical properties of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Activities
Ethyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate C₁₀H₈F₃N₃O₂ 259.19 7-CF₃, 2-COOEt High lipophilicity; potential bioactivity inferred from analogs
Ethyl 7-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate (CAS: 1427429-66-0) C₉H₈FN₃O₂ 209.18 7-F, 2-COOEt Lower molecular weight; increased electronegativity may alter binding
Ethyl 7-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate (CAS: 1380331-36-1) C₉H₈BrN₃O₂ 273.09 (estimated) 7-Br, 2-COOEt Larger substituent; higher lipophilicity and potential halogen bonding
Ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate C₁₆H₁₅N₅O₂ 309.33 5-Me, 7-Ph, pyrimidine core Broader aromatic system; pyrimidine core may enhance π-π stacking
Ethyl 7-(2-chlorophenyl)-5-CF₃-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate C₁₇H₁₅ClF₃N₅O₂ 413.78 7-Cl-Ph, 5-CF₃, dihydro core Partially saturated core; chlorophenyl enhances steric bulk

Substituent Effects on Bioactivity and Physicochemistry

  • Trifluoromethyl (-CF₃) vs. Halogens (F, Br): The -CF₃ group in the target compound increases metabolic stability and electron-withdrawing effects compared to fluorine or bromine substituents. This may enhance interactions with hydrophobic enzyme pockets .
  • Core Heterocycle Variations: Triazolo[1,5-a]pyridine (target compound): Fully aromatic, planar structure favors stacking interactions. Triazolo[1,5-a]pyrimidine (e.g., compound 7a/8a): Pyrimidine ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity .
  • Functional Group Positioning:

    • Substituents at the 7-position (e.g., -CF₃, -F, -Br) influence steric and electronic effects. For example, the 7-CF₃ group in the target compound may direct electrophilic substitution reactions to specific positions .

Biological Activity

Ethyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its biological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C₈H₅F₃N₄O₂
  • Molecular Weight : 246.15 g/mol
  • IUPAC Name : this compound
  • Appearance : Powder

Synthesis Methods

Various synthetic routes have been developed for the preparation of triazolo derivatives. A notable method includes a microwave-mediated synthesis that is eco-friendly and catalyst-free, yielding high purity and efficiency in producing triazolo compounds .

Table 1: Synthesis Conditions and Yields

Reaction ConditionsYield (%)
Microwave (120°C, 24h)83
Reflux in Toluene (120°C)Varies

Anticancer Properties

Triazolo derivatives have shown promise as anticancer agents. For instance, certain analogs of this compound have been reported to inhibit the MDM2-p53 protein-protein interaction, which is crucial in tumor suppression .

Antimicrobial Activity

Research indicates that compounds within the triazolo class exhibit significant antimicrobial properties. In particular, derivatives have been studied for their efficacy against various pathogens including Cryptosporidium parvum, with notable potency observed in specific analogs .

Structure-Activity Relationships (SAR)

The introduction of a trifluoromethyl group has been shown to enhance the biological activity of triazolo compounds by modifying their electronic properties and hydrophobicity. Studies indicate that the presence of this group can significantly influence the binding affinity and selectivity towards biological targets .

Case Studies

  • Antiviral Activity : A study evaluated the antiviral potential of triazolo derivatives against HIV-1. The results demonstrated that certain compounds exhibited IC₅₀ values in the micromolar range, indicating potential as therapeutic agents .
  • Inhibition of RNase H : Another investigation focused on the inhibitory effects of triazolo derivatives on RNase H activity. Compounds were synthesized and tested for their IC₅₀ values, with some showing promising results as effective inhibitors .
  • Antituberculosis Agents : Triazolopyrimidine derivatives have also been explored for their antituberculosis activity. Specific compounds demonstrated significant efficacy against Mycobacterium tuberculosis, suggesting their potential role in developing new treatments for tuberculosis .

Q & A

Q. Process refinement strategies :

  • Catalyst screening : Replace HCl with milder acids (e.g., p-TsOH) to reduce side reactions .
  • Solvent optimization : Use DMF or acetonitrile for improved solubility of intermediates .
  • Microwave-assisted synthesis : Achieve >75% yield in 30 minutes vs. 12 hours under traditional reflux .
    Purification : Employ column chromatography (hexane/ethyl acetate) or recrystallization (ethanol/acetone mixtures) for >95% purity .

Advanced: What analytical methods validate purity and stability under experimental conditions?

  • HPLC-MS : Monitor degradation products under stress conditions (e.g., pH, temperature).
  • Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C, critical for reactions requiring high temperatures .
  • X-ray powder diffraction (XRPD) : Confirm crystalline consistency across batches, ensuring reproducibility .

Advanced: How do structural modifications affect enzymatic inhibition profiles?

  • Triazole ring substitutions : 2-Amino derivatives (e.g., 5-aryl analogs) show enhanced binding to histamine release enzymes compared to ester derivatives .
  • Pyridine ring functionalization : Introducing electron-deficient groups (-CF3_3, -Cl) increases affinity for dehydrogenase active sites, as seen in IC50_{50} shifts from µM to nM ranges .

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